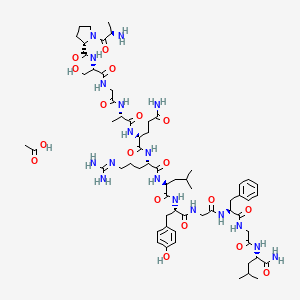![molecular formula C5H5N5 B14761054 Tetrazolo[1,5-a]pyridin-6-amine CAS No. 500787-45-1](/img/structure/B14761054.png)
Tetrazolo[1,5-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system comprising a tetrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by cyclization to form the tetrazole ring . The reaction conditions often require careful control of temperature and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Aminotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Aminotetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Mechanism of Action
The mechanism of action of 6-Aminotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Pyridazine Derivatives: These compounds also contain a fused ring system with nitrogen atoms and have similar biological activities.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure and is used in various applications, including as a heat-resistant explosive.
Uniqueness: 6-Aminotetrazolo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of an amino group, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
500787-45-1 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
tetrazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H,6H2 |
InChI Key |
PLRQRLCVTQZSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)




![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
